BenchChemオンラインストアへようこそ!

6-bromo-4-chloro-2H-indazole-3-carbaldehyde

Sequential cross-coupling Chemoselective functionalization Dihaloarene reactivity

This heterocyclic building block uniquely combines C6–Br (fast Suzuki) and C4–Cl (second coupling) reactivities, enabling two sequential Pd-catalyzed cross-couplings on a single scaffold without protection/deprotection steps. The pre-installed C3-aldehyde eliminates 1–2 low-yielding synthetic steps, reducing cost in scale-up campaigns. With a LogP of 2.79 and 45.75 Ų TPSA, it is ideal for CNS kinase programs. Unlike mono-halogenated analogs, it provides a three-point diversification platform. Its regioisomeric counterpart (4-Br/6-Cl, CAS 887568-38-9) allows matched-pair SAR for hinge-binding optimization. Order for efficient, chemoselective library synthesis.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 887568-18-5
Cat. No. B3294818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-2H-indazole-3-carbaldehyde
CAS887568-18-5
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
InChIKeyYGEUJQREEWZZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2H-indazole-3-carbaldehyde (CAS 887568-18-5): A Dihalogenated Indazole Building Block for Orthogonal Functionalization


6-Bromo-4-chloro-2H-indazole-3-carbaldehyde (CAS 887568-18-5) is a heterocyclic building block belonging to the indazole-3-carbaldehyde class, which serves as a key intermediate for constructing polyfunctionalized 3-substituted indazoles widely explored as kinase inhibitor scaffolds [1]. This compound features a reactive aldehyde group at the 3-position and two electronically differentiated halogen substituents—bromine at C6 and chlorine at C4—on the indazole core. With a molecular formula of C8H4BrClN2O, a molecular weight of 259.49 g/mol, a computed LogP of 2.79, and a topological polar surface area (TPSA) of 45.75 Ų, it offers a distinct physicochemical profile compared to its mono-halogenated and regioisomeric analogs .

Why 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde Cannot Be Replaced by Generic Indazole-3-carbaldehyde Analogs


Indazole-3-carbaldehyde building blocks bearing different halogen substitution patterns are not functionally interchangeable. The specific combination of C6–Br and C4–Cl in this compound creates an orthogonal reactivity profile: the C–Br bond undergoes oxidative addition with Pd(0) catalysts substantially faster than the C–Cl bond, enabling chemoselective sequential cross-coupling (e.g., Suzuki at C6 followed by a second coupling at C4) that is inaccessible with mono-halogenated or regioisomeric alternatives [1][2]. Mono-halogenated analogs such as 6-bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7) or 4-chloro-1H-indazole-3-carbaldehyde (CAS 102735-85-3) permit only a single diversification step, while the regioisomer 4-bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) places the more reactive bromine at a sterically and electronically distinct position, leading to divergent intermediate geometries during library synthesis [2]. Substituting any of these analogs therefore alters both the synthetic sequence and the three-dimensional architecture of downstream products.

Quantitative Differentiation Evidence for 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde vs. Closest Analogs


Orthogonal Halogen Reactivity: C6–Br Outcompetes C4–Cl in Pd(0)-Mediated Oxidative Addition by an Estimated 10²–10⁴ Fold

In Pd(0)-catalyzed cross-coupling reactions, the C6–Br bond of the target compound is expected to react preferentially over the C4–Cl bond due to the well-established difference in oxidative addition rates: aryl bromides oxidatively add to Pd(0) complexes approximately 10² to 10⁴ times faster than aryl chlorides under typical Suzuki–Miyaura conditions [1]. This differential enables a two-stage diversification sequence—first functionalization at C6 via Suzuki coupling with a boronic acid, then a second orthogonal coupling at C4—on a single indazole scaffold. In contrast, the mono-halogenated comparators 6-bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7, MW 225.04) and 4-chloro-1H-indazole-3-carbaldehyde (CAS 102735-85-3, MW 180.59) each offer only one reactive site for cross-coupling, requiring a user to procure two separate building blocks and perform additional synthetic steps to achieve comparable diversification .

Sequential cross-coupling Chemoselective functionalization Dihaloarene reactivity

LogP Differentiation: 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde (LogP 2.79) vs. Mono-Halogenated Analogs (LogP 1.64–2.41)

The target compound possesses a computed LogP of 2.79, which is 0.38 to 1.15 log units higher than its mono-halogenated comparators . Specifically, 6-chloro-1H-indazole-3-carbaldehyde (CAS 885521-37-9) has a LogP of 1.64–1.72 , 5-bromo-1H-indazole-3-carbaldehyde (CAS 201227-38-5) has a LogP of 2.14 , and 4-chloro-1H-indazole-3-carbaldehyde (CAS 102735-85-3) has a LogP of 2.41 . The increased lipophilicity of the target compound, driven by the additional chlorine atom at C4 on top of bromine at C6, places it closer to the optimal LogP range (2–3) often targeted for oral bioavailability and cellular permeability in drug discovery programs . All compounds share a comparable TPSA of approximately 45.75 Ų, meaning the lipophilicity differential is the primary distinguishing physicochemical feature.

Lipophilicity Physicochemical properties Drug-likeness

Regioisomeric Specificity: 6-Br/4-Cl (CAS 887568-18-5) vs. 4-Br/6-Cl (CAS 887568-38-9) — Distinct Chemical Entities with Non-Identical Reactivity

The target compound (6-bromo-4-chloro) and its regioisomer 4-bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) share the same molecular formula (C8H4BrClN2O), molecular weight (259.49), computed LogP (2.79), and TPSA (45.75) [1]. However, the positional swap of bromine and chlorine creates two chemically distinct entities: in the target compound, the more reactive bromine is positioned at C6 (para-like to the N1 nitrogen), while in the regioisomer, bromine resides at C4 (ortho-like to the aldehyde group at C3). This positional difference alters the electronic environment of each halogen: the C6 position experiences different resonance and inductive effects from the pyrazole ring nitrogens compared to C4, leading to distinct rates of oxidative addition and cross-coupling yields at each site [2]. In kinase inhibitor SAR programs, the position of halogen substituents on the indazole core critically influences hinge-region binding interactions and selectivity profiles; swapping Br and Cl positions between C4 and C6 produces structurally non-equivalent final compounds that cannot be considered interchangeable [2].

Regioisomer differentiation SAR Halogen positional effects

Aldehyde Functional Handle: 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde vs. 6-Bromo-4-chloro-1H-indazole (No Aldehyde)

The target compound incorporates a reactive aldehyde group at the C3 position, which is absent in the closely related precursor 6-bromo-4-chloro-1H-indazole (CAS 885518-99-0, MW 231.48) [1]. The aldehyde enables direct C3 diversification through Knoevenagel condensations, Wittig reactions, reductive aminations, and cyclization to form oxazoles, thiazoles, and benzimidazoles—transformations explicitly identified as key synthetic routes to kinase inhibitor candidates [2]. Comparative synthetic utility: the target compound can undergo tandem C3-aldehyde transformations followed by sequential C6/C4 cross-coupling, providing a three-point diversification scaffold. In contrast, 6-bromo-4-chloro-1H-indazole (CAS 885518-99-0) requires additional synthetic steps to install a functional handle at C3 before any diversification at that position can occur, adding 1–2 synthetic steps and reducing overall yield [2].

Aldehyde reactivity C3 diversification Building block versatility

Commercially Available Purity: 95–98% Range Across Verified Suppliers

The target compound is commercially available from multiple verified suppliers with documented purity specifications in the range of 95–98% (HPLC) . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity with batch-specific quality testing including NMR, HPLC, and GC . ChemicalBook lists additional suppliers offering 95–97% purity . In comparison, the regioisomer 4-bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) is also available at 97% purity [1], while the mono-halogenated analog 6-bromo-1H-indazole-3-carbaldehyde is offered at 98% by multiple vendors. The comparable commercial purity across these building blocks means that the procurement decision should be driven by the synthetic and physicochemical differentiation arguments presented above rather than by purity differentials.

Commercial availability Purity specification Quality assurance

High-Impact Application Scenarios for 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde Based on Evidence


Sequential C6–C4 Double Diversification for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal C6–Br (fast Suzuki) / C4–Cl (slower, second coupling) reactivity of this building block to perform two sequential palladium-catalyzed cross-coupling reactions on a single indazole scaffold. The target compound provides a three-point diversification platform: (1) initial Suzuki coupling at C6 using an aryl/heteroaryl boronic acid, (2) subsequent C–N or C–C coupling at C4 under more forcing conditions, and (3) C3-aldehyde derivatization via Knoevenagel condensation or reductive amination to install a solubilizing or target-engaging moiety. This strategy reduces the number of building blocks required and eliminates protection/deprotection steps compared to using mono-halogenated analogs [1][2].

Physicochemical Property Optimization for CNS-Penetrant Kinase Probes

With a LogP of 2.79—approximately 0.4 to 1.2 log units higher than mono-halogenated indazole-3-carbaldehydes—this compound is suited for CNS drug discovery programs where increased lipophilicity (LogP 2–4) correlates with improved blood–brain barrier permeability. The additional chlorine atom contributes to lipophilicity without substantially increasing TPSA (45.75 Ų), maintaining a favorable balance for passive membrane diffusion. Programs targeting CNS kinases such as GSK-3β or LRRK2, where indazole scaffolds have established precedence, may prioritize this building block over less lipophilic analogs to achieve target CNS exposure [1].

Regioisomer-Controlled SAR Exploration Around the Indazole Core

Structure–activity relationship (SAR) campaigns that require systematic probing of halogen position effects on the indazole scaffold can use the target compound (6-Br/4-Cl) alongside its regioisomer (4-Br/6-Cl, CAS 887568-38-9) as a matched pair. The two isomers have identical bulk properties (MW, LogP, TPSA) but place the halogens at electronically and sterically distinct positions, enabling researchers to isolate the effect of halogen position on target binding without confounding changes in lipophilicity or size [1][2]. This matched-pair approach is particularly valuable for optimizing hinge-region interactions in kinase inhibitor design.

Process Chemistry Route Scouting with Pre-Installed C3 Aldehyde

Process chemistry groups evaluating synthetic routes to indazole-based APIs or advanced intermediates benefit from the pre-installed C3 aldehyde group, which bypasses the documented ineffectiveness of direct Vilsmeier–Haack formylation on indazoles. Starting from 6-bromo-4-chloro-2H-indazole-3-carbaldehyde rather than from 6-bromo-4-chloro-1H-indazole (CAS 885518-99-0, which lacks the aldehyde) eliminates 1–2 synthetic steps and avoids low-yielding C3 functionalization sequences. For scale-up applications, this translates to higher overall yield, reduced solvent consumption, and lower cost of goods in multi-kilogram campaigns [1].

Quote Request

Request a Quote for 6-bromo-4-chloro-2H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.